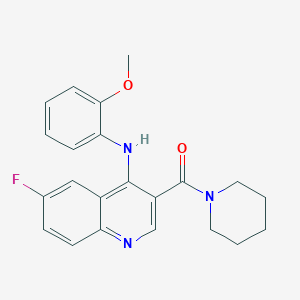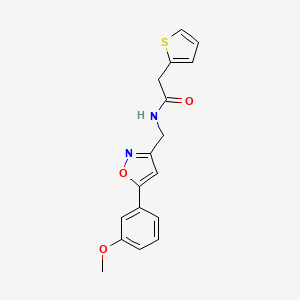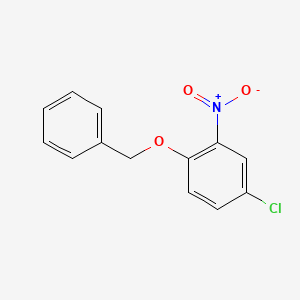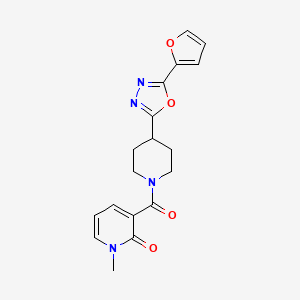![molecular formula C17H25NO5S B2628565 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide CAS No. 946286-02-8](/img/structure/B2628565.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . The cycloheptyl group is a seven-membered cycloalkane ring, and the propane-1-sulfonamide part suggests the presence of a sulfonamide functional group, which is a common feature in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl group would contribute to aromaticity, and the sulfonamide group could participate in hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .
Aplicaciones Científicas De Investigación
Theoretical Investigation of Sulfonamides as COVID-19 Drugs
Sulfonamide derivatives have been studied for their antimalarial activity and potential application against COVID-19 through computational calculations and molecular docking studies. These compounds, including sulfonamides with specific moieties, have shown significant inhibitory activity against various targets, suggesting a promising approach for drug discovery against malaria and COVID-19 (Fahim & Ismael, 2021).
Synthesis and Antibacterial Evaluation
Research has also focused on synthesizing sulfonamide derivatives with antibacterial properties. A study highlighted the synthesis of sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide and their significant in vitro antibacterial activity. This research contributes to the development of new antibacterial agents with potential applications in treating bacterial infections (Siddiqa et al., 2014).
Catalytic Applications in Organic Synthesis
Sulfonamides have been used as catalysts in organic synthesis, demonstrating the versatility and importance of sulfonamide compounds in facilitating chemical reactions. For instance, N-bromo sulfonamide reagents have been applied in the synthesis of octahydroxanthene derivatives, showcasing the role of sulfonamides in promoting efficient chemical transformations (Khazaei et al., 2016).
Antimicrobial and Molecular Docking Studies
Another study synthesized 1,3-benzoxazole-5-sulfonamide derivatives and tested their antimicrobial potential against various bacterial and fungal strains. Some compounds exhibited comparable or superior activity to reference drugs, underscoring the therapeutic potential of sulfonamide derivatives in antimicrobial treatments (Bm et al., 2016).
Synthesis of Cyclic Sulfonamides
The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions represents another application of sulfonamide chemistry in creating bioactive molecules. These cyclic compounds have shown potential as histamine H3 receptor antagonists, highlighting the diverse biological activities of sulfonamide derivatives (Greig et al., 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c19-24(20,18-14-6-3-1-2-4-7-14)11-5-10-21-15-8-9-16-17(12-15)23-13-22-16/h8-9,12,14,18H,1-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFPTGHRPQHNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2628483.png)
![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)




![N-cyclopentyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2628495.png)






![7-hydroxy-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628505.png)